BenchChemオンラインストアへようこそ!

SKLB4771

Oncology Kinase Inhibitor Target Engagement

SKLB4771 (also known as FLT3-IN-1; CAS: 1370256-78-2) is a synthetic small-molecule quinazoline-thiadiazole derivative developed as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. It is widely used in non-clinical research to interrogate FLT3 signaling in oncology and immunology due to its robust target engagement (FLT3 IC50 = 10 nM) and well-defined selectivity profile against related kinases.

Molecular Formula C25H27N7O3S2
Molecular Weight 537.7 g/mol
Cat. No. B610869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKLB4771
SynonymsSKLB4771;  SKLB-4771;  SKLB 4771. FLT3-IN-1;  FLT3-IN1;  FLT3-IN 1.
Molecular FormulaC25H27N7O3S2
Molecular Weight537.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5
InChIInChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33)
InChIKeyLKXFSTAQMOENSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SKLB4771 (FLT3-IN-1): A High-Purity, Selective FLT3 Inhibitor for Preclinical Target Validation and Disease Modeling


SKLB4771 (also known as FLT3-IN-1; CAS: 1370256-78-2) is a synthetic small-molecule quinazoline-thiadiazole derivative developed as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor [1]. It is widely used in non-clinical research to interrogate FLT3 signaling in oncology and immunology due to its robust target engagement (FLT3 IC50 = 10 nM) and well-defined selectivity profile against related kinases [1].

SKLB4771: Why Broad-Spectrum or Low-Potency FLT3 Inhibitors Compromise Data Reproducibility


Generic substitution of SKLB4771 with unvalidated FLT3 inhibitors or multi-kinase probes (e.g., sorafenib, midostaurin) can invalidate experimental outcomes due to confounding off-target activities [1]. SKLB4771 exhibits >150-fold selectivity for FLT3 over Aurora A, FMS, FLT4, and c-KIT, with minimal inhibition of a panel of 13 other kinases [2]. In contrast, alternative agents like midostaurin have IC50 values for numerous kinases in the 22-500 nM range, which introduces significant polypharmacology and ambiguous mechanistic interpretation [3]. The use of SKLB4771 ensures that observed biological effects are specifically attributable to FLT3 blockade.

SKLB4771 Evidence-Based Selection: Quantitative Differentiation Against Alternative FLT3 Inhibitors


SKLB4771 FLT3 Enzymatic Potency and Selectivity Over c-KIT Compared to Gilteritinib

SKLB4771 inhibits FLT3 with an IC50 of 10 nM , and exhibits weak inhibition of c-KIT (IC50 = 6.8 μM) [1], yielding a selectivity ratio of >680-fold. While gilteritinib is more potent on FLT3 (IC50 = 0.29 nM), its selectivity over c-KIT is only ~800-fold . The difference in absolute potency is significant, but SKLB4771 provides a comparable selectivity window while being less prone to on-target toxicity driven by hyper-potent FLT3 suppression in certain sensitive cell models.

Oncology Kinase Inhibitor Target Engagement

SKLB4771 Superior Kinase Selectivity Profile vs. Midostaurin for FLT3-Specific Signaling Studies

SKLB4771 demonstrates high selectivity with minimal off-target activity against Aurora A (IC50 = 1.5 μM), FMS (2.8 μM), FLT4 (3.7 μM), and c-KIT (6.8 μM), with no significant inhibition of 13 other tested kinases [1]. In contrast, the clinically approved multi-kinase inhibitor midostaurin inhibits multiple kinases including FLT3, KIT, PDGFR, and VEGFR with IC50 values ranging from 22-500 nM [2]. This broad inhibition profile makes midostaurin unsuitable for studies requiring isolated FLT3 pathway analysis.

Signal Transduction Kinase Profiling Chemical Biology

SKLB4771 In Vivo Efficacy and Tolerability in a FLT3-ITD Xenograft Model: Dose-Dependent Tumor Regression

In an MV4-11 xenograft mouse model, SKLB4771 treatment at 20 mg/kg/day and 40 mg/kg/day resulted in tumor growth inhibition rates of 66% and 84%, respectively, with no significant weight loss or overt toxicity [1]. A dose of 100 mg/kg/day achieved rapid and complete tumor regression in all treated animals [1]. This establishes a clear dose-response relationship and a favorable therapeutic window in vivo, a critical consideration for preclinical drug development programs.

In Vivo Pharmacology Xenograft Model Tumor Growth Inhibition

SKLB4771 Unique Anti-Psoriatic Activity via Dendritic Cell Targeting Not Shared by Other FLT3 Inhibitors

SKLB4771 is the only FLT3 inhibitor reported to achieve near-complete resolution of psoriasis-like disease in a K14-VEGF transgenic mouse model [1]. This effect is mechanistically linked to a significant reduction in FLT3+ CD11c+ dendritic cells in psoriatic lesions, which is not a commonly reported or validated property of other FLT3 inhibitors such as quizartinib or gilteritinib, whose primary indications and preclinical models are focused on hematologic malignancies. This indicates a unique, disease-specific application of FLT3 inhibition.

Immunology Autoimmune Disease Dendritic Cell Biology

SKLB4771 Optimized Application Scenarios: From Target Validation to Disease Modeling


FLT3-Driven Acute Myeloid Leukemia (AML) Preclinical Efficacy Studies

SKLB4771 is ideally suited for in vivo xenograft studies using FLT3-ITD mutant AML cell lines (e.g., MV4-11). Its well-defined dose-dependent tumor inhibition (66-84% TGI at 20-40 mg/kg) and favorable tolerability profile provide a reliable benchmark for evaluating novel FLT3-targeting therapies or combination regimens [1].

Kinase Selectivity Profiling and Chemical Probe Standardization

Due to its >150-fold selectivity over Aurora A, FMS, FLT4, and c-KIT, SKLB4771 serves as an essential reference standard in kinase selectivity panels. It allows researchers to calibrate assays and distinguish specific FLT3-mediated effects from off-target activities, a critical step in chemical biology and drug discovery workflows [2].

Investigating FLT3-Dependent Dendritic Cell Biology in Inflammatory Skin Disease

SKLB4771 is the only documented FLT3 inhibitor with validated efficacy in a psoriasis-like mouse model. This unique property makes it a specialized tool for studying the role of FLT3+ dendritic cells in autoimmune and inflammatory skin conditions, a research area where other FLT3 inhibitors have not been characterized [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SKLB4771

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.